molecular formula C7H11N3O B8428156 N-(1,3-dimethylpyrazol-4-yl)acetamide

N-(1,3-dimethylpyrazol-4-yl)acetamide

Cat. No.: B8428156
M. Wt: 153.18 g/mol
InChI Key: UHYKUTRNLASKGT-UHFFFAOYSA-N
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Description

N-(1,3-dimethylpyrazol-4-yl)acetamide is a chemical compound featuring an acetamide group linked to a 1,3-dimethyl-1H-pyrazole ring. This structure serves as a versatile scaffold and key synthetic intermediate in medicinal chemistry research, particularly in the development of novel small-molecule therapeutics . Compounds based on similar pyrazole-acetamide frameworks have demonstrated significant potential in scientific research, including the study of biological activities such as anticancer properties. Research on analogous structures has shown that these compounds can act as inhibitors for cyclin-dependent kinases (CDKs), which are enzymes critical for cell cycle progression and are considered important targets in oncology . The mechanism of action for related compounds often involves interactions with biological targets through hydrogen bonding via the amide linker and hydrophobic effects from the heterocyclic ring system . As a building block, this compound can be used to generate more complex molecules for various research applications in drug discovery. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

N-(1,3-dimethylpyrazol-4-yl)acetamide

InChI

InChI=1S/C7H11N3O/c1-5-7(8-6(2)11)4-10(3)9-5/h4H,1-3H3,(H,8,11)

InChI Key

UHYKUTRNLASKGT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NC(=O)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of N-(1,3-dimethylpyrazol-4-yl)acetamide can be contextualized by comparing it to structurally related acetamide derivatives. Below is a detailed analysis:

Structural Analogues

Compound Name Core Structure Key Substituents Biological Activity Reference
This compound Pyrazole 1,3-dimethyl; 4-acetamide Antifungal, insecticidal potential
N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide (Cpd 1) Phenyl-pyrazole hybrid Pyrazole at para-phenyl; 4-acetamide Not specified (isolated as a natural product)
N-(1,5-Dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)acetamide Pyrazole with oxo and phenyl groups 1,5-dimethyl; 3-oxo; 2-phenyl; 4-acetamide Non-linear optical properties, enzyme inhibition
N-[4-(4-Hydroxy-3-methoxyphenyl)-thiazol-2-yl]acetamide (6a) Thiazole 4-hydroxyphenyl; 3-methoxy; 2-acetamide Non-selective COX-1/COX-2 inhibition
N-(6-Trifluoromethylbenzothiazol-2-yl)acetamide Benzothiazole 6-CF3; 2-acetamide Enhanced metabolic stability (patented)

Key Structural and Functional Differences

  • Pyrazole vs. Thiazole/Benzothiazole Cores :

    • Pyrazole derivatives (e.g., the target compound) exhibit π-π stacking and hydrogen-bonding interactions due to their aromatic nitrogen atoms. In contrast, thiazole-based analogues (e.g., compound 6a) introduce sulfur atoms, which may enhance electron-withdrawing effects and alter binding to enzymes like COX/LOX .
    • Benzothiazole derivatives (e.g., compounds) with trifluoromethyl (-CF3) groups show increased metabolic stability and lipophilicity compared to the target compound’s methyl groups .
  • Oxo groups (e.g., in derivatives) introduce polarity and hydrogen-bonding capacity, which may enhance binding to polar enzyme active sites but reduce membrane permeability relative to the target compound .
  • However, thiazole derivatives (e.g., 6a) demonstrate stronger COX/LOX inhibition due to their ability to mimic arachidonic acid binding . Compound 6a (thiazole derivative) shows dual COX-1/COX-2 inhibition (IC50 ~9–11 mM), whereas the target compound’s activity in this domain remains unexplored .

Physicochemical Properties

Property This compound N-(1,5-Dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)acetamide N-(6-Trifluoromethylbenzothiazol-2-yl)acetamide
Molecular Weight ~195.2 g/mol ~309.3 g/mol ~274.3 g/mol
LogP (Predicted) ~1.2 ~2.5 ~3.8
Hydrogen Bond Donors 1 (amide NH) 1 (amide NH) 1 (amide NH)
Key Functional Groups Methyl, acetamide Oxo, phenyl, acetamide CF3, benzothiazole, acetamide
  • The target compound’s lower molecular weight and LogP suggest better aqueous solubility than bulkier analogues (e.g., derivatives) but reduced metabolic stability compared to CF3-containing benzothiazoles .

Q & A

Q. What are the standard synthesis protocols for N-(1,3-dimethylpyrazol-4-yl)acetamide, and how can purity be optimized?

this compound is synthesized via nucleophilic substitution between 1,3-dimethylpyrazole and chloroacetyl chloride in the presence of a base (e.g., triethylamine). The reaction typically proceeds in dichloromethane at 0–5°C to minimize side reactions. Post-synthesis, purification involves recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane gradients) to achieve >95% purity . Key quality checks include NMR (to confirm substitution patterns) and HPLC (to detect residual solvents or unreacted intermediates).

Q. How does this compound interact with biomolecules in enzymatic assays?

The compound’s acetamide and pyrazole moieties enable hydrogen bonding (N–H···O, C–H···O) and π-π stacking with enzymes or receptors. For example, it may inhibit enzymes like cytochrome P450 isoforms by binding to active sites via competitive or non-competitive mechanisms. Experimental validation requires kinetic assays (e.g., Michaelis-Menten plots) and docking studies using software like AutoDock Vina to map interaction sites .

Q. What analytical techniques are critical for characterizing this compound’s structure and stability?

  • X-ray crystallography : Resolves 3D structure and confirms hydrogen-bonded dimerization patterns (e.g., R22(10) motifs) .
  • FTIR : Identifies functional groups (amide C=O stretch at ~1650 cm⁻¹, pyrazole ring vibrations at ~1500 cm⁻¹).
  • Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition typically occurs above 200°C) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding interactions?

Discrepancies in hydrogen-bonding patterns (e.g., dimer vs. chain formations) arise from solvent polarity or crystallization conditions. Using SHELXL for refinement, researchers can model disorder or anisotropic displacement parameters. For example, in high-resolution data (d-spacing < 1.0 Å), intermolecular N–H···O interactions are resolved at 2.8–3.2 Å distances, while C–H···O bonds appear weaker (3.3–3.5 Å). R-factor convergence (<5%) and electron density maps validate these interactions .

Q. What strategies address inconsistent bioactivity data in enzyme inhibition studies?

Variability in IC50 values may stem from assay conditions (pH, ionic strength) or compound aggregation. Mitigation strategies include:

  • Dynamic light scattering (DLS) : Detects aggregates at >100 nm size.
  • Dose-response curves with controls : Use known inhibitors (e.g., ketoconazole for CYP3A4) to calibrate activity.
  • Metabolite screening (LC-MS) : Rules out off-target effects from degradation products .

Q. How do substituent modifications on the pyrazole ring alter reactivity and bioactivity?

Comparative studies with analogs (e.g., 1,5-dimethyl vs. 1,3,5-trimethyl pyrazole derivatives) reveal:

  • Electron-withdrawing groups (Cl, NO₂) : Increase electrophilicity at the acetamide carbonyl, enhancing nucleophilic substitution rates (e.g., with thiols or amines).
  • Methyl groups : Improve lipid solubility (logP increases by ~0.5 units per methyl), affecting membrane permeability in cellular assays.
  • Crystallographic differences : Bulkier substituents disrupt packing efficiency, reducing melting points by 20–30°C .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • ADMET prediction (SwissADME) : Estimates bioavailability (TPSA < 90 Ų ideal), CYP inhibition, and half-life.
  • Molecular dynamics (GROMACS) : Simulates binding stability to targets (e.g., RMSD < 2.0 Å over 100 ns trajectories indicates stable complexes).
  • DFT calculations (Gaussian) : Optimize ground-state geometry and predict redox potentials for metabolic stability .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters for this compound Derivatives

ParameterValue RangeSignificanceReference
Bond length (C=O)1.22–1.24 ÅConfirms amide resonance stabilization
Dihedral angle (pyrazole-amide)45–65°Indicates steric hindrance
Hydrogen bond (N–H···O)2.8–3.2 ÅStabilizes crystal packing

Q. Table 2: Reaction Optimization for Substitution Reactions

ConditionYield ImprovementNotesReference
Base (Et3N vs. K2CO3)75% → 92%Et3N reduces side-product formation
Solvent (DCM vs. THF)68% → 84%DCM enhances nucleophilicity of pyrazole
Temperature (0°C vs. RT)50% → 80%Lower temps minimize hydrolysis

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